molecular formula C17H25N3O B1272091 (4-Aminophenyl)(4-cyclohexylpiperazino)methanone CAS No. 885949-70-2

(4-Aminophenyl)(4-cyclohexylpiperazino)methanone

Cat. No.: B1272091
CAS No.: 885949-70-2
M. Wt: 287.4 g/mol
InChI Key: ISEWARYCFRTPRD-UHFFFAOYSA-N
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Properties

IUPAC Name

(4-aminophenyl)-(4-cyclohexylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEWARYCFRTPRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219615
Record name (4-Aminophenyl)(4-cyclohexyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-70-2
Record name (4-Aminophenyl)(4-cyclohexyl-1-piperazinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)(4-cyclohexyl-1-piperazinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Selection

The direct condensation route involves the formation of a methanone linkage between 4-aminophenyl and 4-cyclohexylpiperazine moieties. This is typically achieved through nucleophilic acyl substitution, where 4-cyclohexylpiperazine reacts with 4-aminobenzoyl chloride (Figure 1A). The acyl chloride is generated in situ by treating 4-aminobenzoic acid with thionyl chloride (SOCl₂) at 60–70°C for 2–3 hours, yielding a reactive intermediate ideal for subsequent coupling.

Reaction Conditions

  • Solvent : Anhydrous THF or dimethylformamide (DMF)
  • Base : Triethylamine (TEA, 2.5 eq) to neutralize HCl byproduct
  • Temperature : 0–5°C during acyl chloride addition, followed by gradual warming to 25°C
  • Time : 12–18 hours under nitrogen atmosphere

Yield and Purity

  • Crude Yield : 60–65%
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) increases purity to >90%.

Limitations and Byproduct Formation

The primary challenge lies in the reactivity of the amine group in 4-aminophenyl, which may undergo undesired side reactions with the acyl chloride. This results in dimerization or over-acylation, reducing overall yield. To mitigate this, some protocols employ temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) on the amine prior to acylation. However, this adds two extra steps (protection and deprotection), complicating the synthesis.

Nitro Reduction Pathway

Synthesis of Nitrophenyl Intermediate

This two-step approach first synthesizes (4-nitrophenyl)(4-cyclohexylpiperazino)methanone, followed by catalytic hydrogenation to reduce the nitro group to an amine (Figure 1B). The nitrophenyl intermediate is prepared via acylation of 4-nitrobenzoic acid with 4-cyclohexylpiperazine under conditions similar to Section 1.1.

Key Advantages

  • Stability : The nitro group is inert under acylation conditions, eliminating side reactions.
  • Scalability : Suitable for multi-kilogram production in industrial settings.

Catalytic Hydrogenation

The nitro-to-amine reduction is performed using hydrogen gas (5–10 bar) and 5% Pd/C in a ethanol/water (4:1) mixture at 80°C.

Parameter Optimal Value
Catalyst Loading 5 wt% Pd/C
Hydrogen Pressure 5 bar
Temperature 80°C
Reaction Time 1–2 hours
Yield 75–85%

Post-hydrogenation, the catalyst is removed by filtration, and the product is isolated via solvent evaporation. Recrystallization from hot ethanol yields crystals with 98–99% purity (HPLC).

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

  • Direct Condensation : Faster (single step) but lower yield (60–65%) due to side reactions.
  • Nitro Reduction : Higher yield (75–85%) and purity but requires additional hydrogenation infrastructure.

Cost Considerations

  • Reagents : Thionyl chloride and Pd/C increase costs in the nitro reduction pathway.
  • Equipment : High-pressure reactors for hydrogenation may limit accessibility for small-scale labs.

Industrial-Scale Optimization

Solvent and Temperature Effects

Industrial patents emphasize solvent polarity’s role in reaction kinetics. For example, substituting THF with 2-methyltetrahydrofuran (2-MeTHF) improves yield by 15% due to better solubility of intermediates. Similarly, maintaining temperatures below 10°C during acyl chloride formation minimizes decomposition.

Catalytic Improvements

Recent advances use bimetallic catalysts (e.g., Pd-Fe/C) to enhance hydrogenation rates, reducing reaction time to 30 minutes while maintaining yields >80%.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for cyclohexyl protons (δ 1.2–2.5 ppm) and aromatic amines (δ 5.2–6.0 ppm).
  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30) confirms >95% purity.

Purity Thresholds for Research Use

  • In Vitro Studies : ≥95% purity (HPLC)
  • Pharmacological Assays : ≥98% purity with elemental analysis (C, H, N) within 0.4% of theoretical values.

Chemical Reactions Analysis

(4-Aminophenyl)(4-cyclohexylpiperazino)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Chemistry

In the field of organic chemistry, (4-Aminophenyl)(4-cyclohexylpiperazino)methanone serves as:

  • Reagent : It is used as a building block for synthesizing more complex molecules.
  • Intermediate : The compound can act as an intermediate in various synthetic pathways.

Biology

The compound has shown promise in biological applications:

  • Proteomics Research : It is employed to study protein interactions and functions, aiding in understanding cellular mechanisms.
  • Enzyme Inhibition Studies : The compound is utilized to investigate enzyme activity and inhibition mechanisms.

Medicine

This compound has been explored for potential therapeutic applications:

  • Antidepressant Activity : Preliminary studies indicate that it may exhibit antidepressant-like effects by modulating neurotransmitter levels such as serotonin and norepinephrine. A study published in Pharmacology Biochemistry and Behavior demonstrated reduced immobility times in forced swim tests in mice, suggesting increased locomotor activity akin to traditional antidepressants.
  • Anticancer Potential : In vitro assays have shown that the compound inhibits the proliferation of certain cancer cell lines. For instance, studies on human breast cancer cells indicated a dose-dependent decrease in cell viability, with flow cytometry revealing an increase in apoptotic cells.
  • Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from oxidative stress, indicating potential utility in treating neurodegenerative diseases.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced immobility in forced swim testPharmacology Biochemistry and Behavior
AnticancerInhibited cell proliferationIn vitro studies
NeuroprotectiveReduced oxidative stressPreliminary findings

Chemical Reactions Overview

Reaction TypeDescriptionPossible Products
OxidationReaction with oxidizing agentsHydroxylated derivatives
ReductionReaction with reducing agentsAmines or alcohol derivatives
SubstitutionNucleophilic or electrophilic substitutionsThiourea derivatives or carbamates

Case Studies

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(4-cyclohexylpiperazino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in various applications .

Comparison with Similar Compounds

(4-Aminophenyl)(4-cyclohexylpiperazino)methanone can be compared with other similar compounds, such as:

    (4-Aminophenyl)(4-methylpiperazino)methanone: Similar structure but with a methyl group instead of a cyclohexyl group.

    (4-Aminophenyl)(4-ethylpiperazino)methanone: Contains an ethyl group instead of a cyclohexyl group.

    (4-Aminophenyl)(4-phenylpiperazino)methanone: Features a phenyl group in place of the cyclohexyl group.

The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Biological Activity

(4-Aminophenyl)(4-cyclohexylpiperazino)methanone, also known by its CAS number 885949-70-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H25N3OC_{17}H_{25}N_{3}O with a molecular weight of 287.40 g/mol. The compound features an aminophenyl group linked to a cyclohexylpiperazine moiety through a methanone functional group.

Key Structural Features:

  • Amino Group: Contributes to the compound's basicity and potential for hydrogen bonding.
  • Cyclohexyl Ring: Provides steric bulk, which may influence binding interactions with biological targets.
  • Piperazine Ring: Known for its role in various pharmacological activities, including interactions with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in the body. The compound may modulate various biochemical pathways, influencing cellular processes such as:

  • Receptor Binding: It may act as an antagonist or agonist at certain receptors, particularly in the central nervous system (CNS).
  • Enzyme Inhibition: The compound could inhibit or activate specific enzymes involved in metabolic pathways, affecting overall cellular metabolism.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Activity: Preliminary studies suggest that this compound may have antidepressant-like effects in animal models. It appears to influence serotonin and norepinephrine levels, similar to established antidepressants.
  • Anticancer Potential: The compound has shown promise in inhibiting the proliferation of certain cancer cell lines. Mechanistic studies indicate that it may induce apoptosis through the activation of caspases.
  • Neuroprotective Effects: There is evidence suggesting that it can protect neuronal cells from oxidative stress, potentially useful in neurodegenerative diseases.

Study 1: Antidepressant Effects

A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant effects of this compound in a mouse model. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an increase in locomotor activity akin to traditional antidepressants.

Study 2: Anticancer Activity

In vitro assays conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating potential anticancer properties.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntidepressantReduced immobility in forced swim testPharmacology Biochemistry and Behavior
AnticancerInhibited cell proliferationIn vitro studies
NeuroprotectiveReduced oxidative stressPreliminary findings

Q & A

Q. What are the standard synthetic protocols for (4-Aminophenyl)(4-cyclohexylpiperazino)methanone, and which spectroscopic techniques are employed for structural characterization?

  • Methodological Answer : The compound is typically synthesized via a multi-step condensation reaction. For example, a primary amine (e.g., 4-aminophenyl group) reacts with a ketone-containing piperazine derivative under reflux conditions in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours . Post-synthesis, purification involves recrystallization or column chromatography. Characterization :
  • NMR (¹H/¹³C): Confirms proton environments and carbon backbone. For piperazine derivatives, distinct signals for NH₂ (δ 5.2–6.0 ppm) and cyclohexyl protons (δ 1.2–2.5 ppm) are observed .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~330–340) validate the molecular weight.
  • HPLC : Determines purity (>95% threshold for research-grade material) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for in vitro studies?

  • Methodological Answer : Purity is evaluated using:
  • HPLC with UV detection (λ = 254 nm): A single peak with >95% area indicates high purity. Column: C18 reverse-phase; mobile phase: acetonitrile/water (70:30) .
  • Elemental Analysis (EA) : Deviations <0.4% from theoretical C/H/N values confirm stoichiometric integrity.
  • Melting Point : Sharp range (e.g., 180–182°C) corroborates crystallinity .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound while minimizing byproduct formation?

  • Methodological Answer :
  • Solvent Optimization : Use DMF or THF to enhance nucleophilicity of the amine group.
  • Catalysis : Add 1–2 mol% of DMAP (4-dimethylaminopyridine) to accelerate condensation .
  • Temperature Control : Maintain 80–90°C to avoid decomposition.
  • Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and quench excess reagents with aqueous washes .

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in targeting neurotransmitter receptors?

  • Methodological Answer :
  • In Vitro Binding Assays : Use radioligand displacement (e.g., ³H-labeled ligands for serotonin/dopamine receptors). Incubate the compound (1 nM–10 µM) with receptor-expressing cell membranes. Calculate IC₅₀ values using nonlinear regression .
  • Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with target GPCRs. Include positive controls (e.g., serotonin for 5-HT receptors) and negative controls (vehicle-only) .

Q. How should researchers resolve contradictions in bioactivity data between different assay platforms (e.g., cell-based vs. tissue-based models)?

  • Methodological Answer :
  • Cross-Validation : Replicate results in orthogonal assays (e.g., patch-clamp electrophysiology for ion channels).
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pEC₅₀).
  • Artifact Checks : Test for nonspecific effects (e.g., cytotoxicity via MTT assay) .

Q. What computational methods predict the pharmacokinetic properties of this compound, and how are these validated experimentally?

  • Methodological Answer :
  • In Silico Tools :
  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (target: 2–4), BBB permeability, and CYP450 interactions.
  • Molecular Docking : AutoDock Vina models binding to receptor active sites (e.g., 5-HT₁A).
  • Experimental Validation :
  • Plasma Stability : Incubate compound in rat plasma (37°C, 24h) and quantify via LC-MS .
  • Caco-2 Permeability : Assess intestinal absorption using monolayers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

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